molecular formula C21H18N2O2S B2637757 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile CAS No. 476668-88-9

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

Cat. No.: B2637757
CAS No.: 476668-88-9
M. Wt: 362.45
InChI Key: XTZCMXOVXMVNDR-YVLHZVERSA-N
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Description

“(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile” is a versatile chemical compound with potential applications in various scientific research fields. It’s a part of the thiazole class of compounds, which are important heterocyclics exhibiting a wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves the use of various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .


Molecular Structure Analysis

Thiazoles, including “this compound”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles, including “this compound”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Optical Properties and Application Prospects

The design and synthesis of fluorescent thiazoles, including derivatives of acrylonitrile, have been explored for their optical properties and application prospects. Thiazolyl-2-acrylonitriles exhibit a wide range of fluorescent colors, long wavelength maxima, and intensity variations depending on substituent combinations. These compounds demonstrate multifunctional properties, including good emission in both solid phase and suspension, a large Stokes shift, significant positive solvatochromism, and tunability of color and intensity. The emission intensity of these thiazoles strengthens upon stimulation with certain acids, indicating potential applications in biological imaging and photophysical studies (Eltyshev et al., 2021).

Synthesis of Bioactive Heterocycles

The compound has been used as a dipolarophile in the construction of bioactive heterocycles, synthesized via a base-catalyzed reaction. Its olefinic bond showcases Z geometry, and molecules are linked by hydrogen bonds, suggesting its utility in synthesizing structurally diverse and potentially bioactive compounds (Naveen et al., 2006).

Photophysical and Electrochemical Studies

Novel thiophenylacrylonitrile derivatives, including those with acrylonitrile moieties, have been synthesized and studied for their UV-Vis absorption and photoluminescent properties. These studies indicate potential applications in the development of materials with specific photophysical and electrochemical characteristics, useful in various scientific and technological fields (Fang & Yu, 2009).

Antimicrobial and Antifungal Applications

Thiazolylacrylonitriles have also been synthesized and evaluated for their biological activity, including fungicidal effects against specific pathogens. This suggests potential applications in developing new antimicrobial and antifungal agents, highlighting the compound's relevance in medicinal chemistry and biochemistry research (Shen De-long, 2010).

Mechanism of Action

The mechanism of action of thiazole derivatives is complex and depends on the specific biological activity. For instance, some thiazole derivatives have been found to exhibit antiviral activity .

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-4-6-15(7-5-14)10-17(12-22)21-23-18(13-26-21)16-8-9-19(24-2)20(11-16)25-3/h4-11,13H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZCMXOVXMVNDR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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